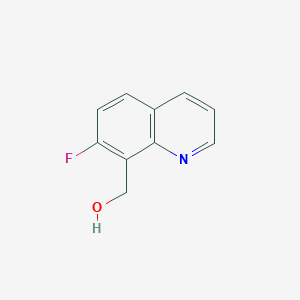

(7-Fluoroquinolin-8-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(7-fluoroquinolin-8-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c11-9-4-3-7-2-1-5-12-10(7)8(9)6-13/h1-5,13H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEAIZJBTISRVNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)F)CO)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Fluoroquinolin 8 Yl Methanol and Its Functionalized Analogues

Strategies for the Construction of the Fluoroquinoline Core

The introduction of a fluorine atom into the quinoline (B57606) scaffold can be achieved through various synthetic strategies, ranging from direct fluorination of a pre-formed quinoline ring to the construction of the fluorinated ring system from acyclic precursors.

Direct Fluorination Techniques for Quinoline Systems

Direct C-H fluorination of quinoline presents a streamlined approach to obtaining fluoroquinolines. However, controlling the regioselectivity of this transformation is a significant challenge due to the inherent reactivity of the quinoline nucleus. Electrophilic fluorinating agents are commonly employed, and the reaction's outcome is often dictated by the electronic properties of the quinoline ring and the nature of the fluorinating agent.

Direct fluorination of quinoline derivatives in acidic media can lead to fluorinated products through electrophilic substitution. researchgate.netresearchgate.net The regioselectivity is influenced by the directing effects of existing functional groups on the quinoline ring. researchgate.net For instance, palladium-catalysed fluorination of bromoquinolines represents an alternative method, though it requires a pre-functionalized substrate. researchgate.net Another approach involves the reaction of lithiated quinoline substrates with N-fluorobenzenesulfonimide (NFSI). researchgate.net

Recent advancements have focused on developing milder and more selective fluorination methods. One such method involves an electron-transfer-enabled concerted nucleophilic fluorination of azaarenes, which has been successfully applied to quinolines. nih.gov This strategy avoids the formation of high-energy Wheland intermediates associated with electrophilic fluorination of electron-deficient azaarenes. nih.gov

| Method | Reagents/Catalyst | Key Features |

| Electrophilic Fluorination | Elemental Fluorine / Acidic Media | Direct C-H fluorination, regioselectivity is a challenge. researchgate.netresearchgate.net |

| Palladium-Catalyzed Fluorination | Pd Catalyst / Bromoquinoline | Requires pre-functionalized substrate. researchgate.net |

| Lithiated Quinoline Reaction | n-BuLi / NFSI | Utilizes a lithiated intermediate. researchgate.net |

| Concerted Nucleophilic Fluorination | Photosensitizer / Selectfluor | C4-selective fluorination of quinolines. nih.gov |

Cyclocondensation and Annulation Reactions in Fluoroquinoline Synthesis

Building the fluoroquinoline core through cyclization reactions offers excellent control over the position of the fluorine atom. These methods typically involve the condensation of a fluorinated aniline (B41778) derivative with a three-carbon synthon.

The Gould-Jacobs reaction is a cornerstone in quinoline synthesis, including fluoroquinolones. quimicaorganica.org This reaction involves the condensation of an aniline with an ethoxymethylenemalonic ester (EMME) or a similar reagent, followed by thermal cyclization and subsequent transformations. quimicaorganica.org For the synthesis of 7-fluoroquinolines, a 3-fluoroaniline (B1664137) would be the logical starting material.

Annulation reactions, particularly those catalyzed by transition metals, have emerged as powerful tools for constructing complex heterocyclic systems. mdpi.comresearchgate.net For instance, the aza-Robinson annulation provides a route to fused bicyclic amides, which can be precursors to quinoline derivatives. nih.gov Transition-metal-catalyzed annulations of alkynes with N-alkoxybenzamides have also been extensively studied for the formation of isoquinolones, a related class of compounds. mdpi.com

| Reaction Name | Starting Materials | Key Features |

| Gould-Jacobs Reaction | Aniline derivative, EMME | Classic and versatile method for quinoline synthesis. quimicaorganica.org |

| Aza-Robinson Annulation | Cyclic imide, Vinyl ketone | Forms fused bicyclic amides as quinoline precursors. nih.gov |

| Transition-Metal-Catalyzed Annulation | N-Alkoxybenzamide, Alkyne | Efficient for constructing isoquinolone scaffolds. mdpi.com |

Electrochemical Approaches to Fluorinated Quinolines

Electrochemical methods offer a sustainable and often highly selective alternative for the synthesis of fluorinated organic compounds. electrosynthesis.com In the context of quinolines, electrochemical fluorination can be achieved through anodic oxidation. researchgate.net

One notable electrochemical approach is the para-selective fluorination of anilides using electrochemically generated hypervalent iodoarenes. nih.gov This ex-cell method demonstrates good scalability and applicability to heterocyclic systems like quinolines. nih.gov Another strategy involves the use of a dabconium mediator and Selectfluor® to achieve directed C-H fluorination. researchgate.net This method has been applied to a range of substrates, showcasing its potential for complex molecule synthesis. researchgate.net Furthermore, the direct electrochemical C3-thiolation of quinolines has been developed, indicating the potential for various electrochemical functionalizations of the quinoline core. rsc.org

| Method | Reagents/Mediator | Key Features |

| Anodic Oxidation | HF:pyridine (B92270) | Regioselective 5,8-difluorination of quinolines. researchgate.net |

| Hypervalent Iodine Mediator | Electrochemically generated ArIF2 | Sustainable and para-selective fluorination. nih.gov |

| Dabconium Mediator | Selectfluor® | Directed C-H fluorination. researchgate.net |

Installation and Modification of the 8-Hydroxymethyl Moiety

Once the 7-fluoroquinoline (B188112) core is in place, the next crucial step is the introduction or modification of the hydroxymethyl group at the 8-position.

Reduction Pathways to Quinolinemethanols

The most direct route to an 8-quinolinemethanol is the reduction of a corresponding 8-substituted precursor, such as an aldehyde, carboxylic acid, or ester. The choice of reducing agent is critical to ensure the selective reduction of the target functional group without affecting the fluoroquinoline ring.

A common precursor for this transformation is quinoline-8-carbaldehyde. The reduction of the aldehyde functionality to a primary alcohol can be readily achieved using a variety of reducing agents. For instance, the reduction of a related quinoline derivative with borane (B79455) has been reported to yield the corresponding alcohol, albeit in some cases with modest yields. nih.gov Other standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are also commonly employed for such transformations, with the choice depending on the presence of other reducible functional groups in the molecule.

Derivatization of Hydroxyl Groups within the Quinoline Scaffold

The hydroxyl group of (7-Fluoroquinolin-8-yl)methanol is a versatile handle for further functionalization, allowing for the synthesis of a wide array of analogues with potentially modulated biological activities. Standard derivatization reactions of alcohols can be applied to this quinoline methanol (B129727).

Common derivatization strategies include esterification and etherification. nih.gov Acyl chlorides and organic anhydrides are frequently used to form esters, while alkyl halides can be used to synthesize ethers. nih.govresearchgate.net Isocyanates are also employed to create carbamate (B1207046) derivatives. researchgate.net In the context of quinoline-containing compounds, these derivatizations can alter properties such as solubility and bioavailability. For example, the derivatization of hydroxychloroquine, a quinoline derivative, has been explored to enhance its therapeutic properties. nih.gov The introduction of different functional groups through derivatization can significantly impact the molecule's interaction with biological targets. nih.gov

| Derivatization Reaction | Reagents | Resulting Functional Group |

| Esterification | Acyl chloride, Organic anhydride | Ester |

| Etherification | Alkyl halide | Ether |

| Carbamate Formation | Isocyanate | Carbamate |

Multi-step Reaction Pathways for Target Compound Preparation

The preparation of (7-Fluoroquinolin-8-yl)methanol can be approached through a strategic multi-step synthesis, commencing from readily available starting materials. A plausible and efficient pathway originates from m-toluidine (B57737), which undergoes a series of transformations to yield the desired product.

A key intermediate in this pathway is 7-methyl-8-nitroquinoline (B1293703). brieflands.com This compound can be synthesized in a two-step sequence starting from m-toluidine. The initial step involves the Skraup synthesis, a classic method for quinoline formation, where m-toluidine is reacted with glycerol (B35011) in the presence of an oxidizing agent and sulfuric acid. This reaction typically yields a mixture of 5- and 7-methylquinoline. brieflands.com Subsequent nitration of this isomeric mixture has been shown to selectively produce 7-methyl-8-nitroquinoline in excellent yield. brieflands.com The directing effect of the methyl group at position 7 favors the introduction of the nitro group at the adjacent C-8 position. brieflands.com

With 7-methyl-8-nitroquinoline in hand, the subsequent steps focus on the installation of the fluoro and hydroxymethyl functionalities. This involves a sequence of reduction, diazotization, fluorination, side-chain halogenation, and hydrolysis.

Step 1: Reduction of the Nitro Group The nitro group of 7-methyl-8-nitroquinoline is reduced to an amino group to furnish 8-amino-7-methylquinoline. This transformation is commonly achieved using reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Step 2: Diazotization and Fluorination (Sandmeyer Reaction) The resulting 8-amino-7-methylquinoline can then be converted to the corresponding 7-fluoro derivative via a Sandmeyer-type reaction. wikipedia.orgorganic-chemistry.orgnih.gov This involves the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. The subsequent decomposition of the diazonium salt in the presence of a fluoride (B91410) source, such as fluoroboric acid (Balz-Schiemann reaction) or by using copper(I) fluoride, introduces the fluorine atom at the 8-position to yield 7-fluoro-8-methylquinoline (B1442242).

Step 3: Side-Chain Halogenation The methyl group of 7-fluoro-8-methylquinoline can be functionalized through a free-radical halogenation reaction. Using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, the methyl group is selectively brominated to afford 8-(bromomethyl)-7-fluoroquinoline (B2447829).

Step 4: Hydrolysis to the Target Compound Finally, the 8-(bromomethyl)-7-fluoroquinoline is hydrolyzed to the target compound, (7-Fluoroquinolin-8-yl)methanol. This can be achieved by reacting the bromomethyl derivative with water or an aqueous base, such as sodium hydroxide (B78521) or potassium carbonate, to displace the bromine atom with a hydroxyl group.

Synthesis of Structural Analogues and Precursors Bearing the (Fluoro)quinolinemethanol Motif

The synthesis of structural analogues of (7-Fluoroquinolin-8-yl)methanol and their precursors is crucial for structure-activity relationship (SAR) studies and the development of new functional molecules. These synthetic efforts often focus on introducing various substituents onto the quinoline core or modifying the methanol side chain.

One common strategy involves the functionalization of a pre-existing quinoline scaffold. For instance, 8-hydroxyquinoline (B1678124) can serve as a versatile starting material for the synthesis of various derivatives. nih.gov The Mannich reaction of 8-hydroxyquinoline-7-sulphonic acid with primary and secondary amines leads to the formation of 5-substituted aminomethyl-8-hydroxyquinoline-7-sulphonic acids. nih.gov

Furthermore, the synthesis of 8-formyl derivatives of quinolines and coumarins provides a gateway to a wide range of analogues. For example, 8-formyl-4-methyl-7-hydroxy coumarin (B35378) can be synthesized and subsequently undergo Knoevenagel condensation with various active methylene (B1212753) compounds to produce a library of derivatives. researchgate.net

In the context of fluoroquinolones, modifications at the C-7 and C-8 positions are of particular interest. The synthesis of 7-substituted coumarin derivatives has been explored for their potential as multimodal inhibitors for diseases like Alzheimer's. nih.gov These syntheses often involve the etherification of a 7-hydroxycoumarin with various substituted benzyl (B1604629) or piperidine (B6355638) moieties. nih.gov

The synthesis of chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives has also been reported, which can serve as ligands in asymmetric catalysis. mdpi.com These are typically prepared from (±)-5,6,7,8-tetrahydroquinolin-8-ol through enzymatic resolution and subsequent chemical transformations. mdpi.com

Chemical Reactivity and Derivatization Pathways of 7 Fluoroquinolin 8 Yl Methanol Scaffolds

Transformations Involving the Primary Alcohol Functionality

The primary alcohol group at the 8-position of the quinoline (B57606) ring is a versatile functional handle for a variety of chemical transformations. These reactions allow for the introduction of new functional groups and the extension of the molecular framework.

Oxidation and Reduction Reactions

The primary alcohol of (7-Fluoroquinolin-8-yl)methanol can be oxidized to the corresponding aldehyde, 7-fluoroquinoline-8-carbaldehyde, using mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are suitable for this transformation as they can selectively oxidize primary alcohols to aldehydes without over-oxidation to the carboxylic acid. libretexts.orgwikipedia.orgchemistrysteps.com The reaction with DMP is performed under neutral pH and at room temperature, offering high yields and chemoselectivity. wikipedia.orgchemistrysteps.com Stronger oxidizing agents, if used in excess, can lead to the formation of the corresponding carboxylic acid. libretexts.org

Conversely, the aldehyde can be reduced back to the primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in a protic solvent such as methanol (B129727) or ethanol. sciforum.netyoutube.commasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com This reduction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.org

Table 1: Oxidation and Reduction Reactions

| Reaction | Reagent | Product |

|---|---|---|

| Oxidation of (7-Fluoroquinolin-8-yl)methanol | PCC or DMP | 7-Fluoroquinoline-8-carbaldehyde |

Esterification and Etherification of the Hydroxymethyl Group

The hydroxyl group of (7-Fluoroquinolin-8-yl)methanol can readily undergo esterification with various acylating agents. For instance, reaction with acid chlorides or anhydrides, such as acetic anhydride, in the presence of a base catalyst leads to the formation of the corresponding esters. nih.gov These reactions are typically fast and can be exothermic. nih.gov

Etherification of the hydroxymethyl group can be achieved through methods like the Williamson ether synthesis. rroij.com This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, resulting in an ether.

Halogenation at the Methylene (B1212753) Position

The hydroxyl group can be replaced by a halogen, such as bromine, to form 8-(bromomethyl)-7-fluoroquinoline (B2447829). This transformation can be achieved using various halogenating agents. The resulting halomethyl derivative is a versatile intermediate for further nucleophilic substitution reactions. A compound with the chemical formula C₁₀H₇BrFN, corresponding to 8-(bromomethyl)-7-fluoroquinoline, is documented in the PubChem database. nih.gov

Electrophilic and Nucleophilic Substitutions on the Fluoroquinoline Nucleus

The fluoroquinoline ring system is susceptible to both electrophilic and nucleophilic substitution reactions, although the positions of substitution are influenced by the existing substituents. The fluorine atom at the 7-position and the electron-withdrawing nature of the quinoline nitrogen affect the electron density of the aromatic rings.

Electrophilic aromatic substitution, such as nitration, typically occurs on the benzene (B151609) ring of the quinoline nucleus. The nitronium ion (NO₂⁺), generated from nitric acid and sulfuric acid, acts as the electrophile. masterorganicchemistry.comyoutube.com The position of substitution will be directed by the combined electronic effects of the fluorine atom and the fused pyridine (B92270) ring.

Nucleophilic aromatic substitution (SₙAr) is a key reaction for modifying the fluoroquinoline core. The fluorine atom at the C-7 position of many fluoroquinolone antibiotics is a common site for nucleophilic attack by amines and other nucleophiles. researchgate.netnih.gov The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex, making the C-F bond susceptible to cleavage. stackexchange.com In polyfluoroquinolines, nucleophilic substitution often occurs at the 2- and 4-positions. rroij.com The reactivity and regioselectivity of these substitutions are influenced by the reaction conditions and the nature of the nucleophile. stackexchange.comnih.govresearchgate.net

Metal Complexation and Coordination Chemistry of Quinolinemethanols

The nitrogen atom of the quinoline ring and the oxygen atom of the 8-hydroxymethyl group in (7-Fluoroquinolin-8-yl)methanol can act as a bidentate ligand, chelating to various metal ions. This chelating ability is a well-known characteristic of 8-hydroxyquinoline (B1678124) and its derivatives. rroij.comresearchgate.netnih.govresearchgate.netscispace.com

Ligand Design and Synthesis for Metal Chelation

The (7-Fluoroquinolin-8-yl)methanol scaffold can be utilized in the design of more complex polydentate ligands. By chemically modifying the hydroxymethyl group, additional donor atoms can be introduced to create ligands with higher denticity and specific coordination geometries. The inherent fluorescence of the quinoline ring can be modulated upon metal chelation, making these ligands potential fluorescent chemosensors for metal ions. rroij.comscispace.com The formation of stable complexes with various transition metals has been reported for analogous 8-hydroxyquinoline derivatives. researchgate.netnih.govmdpi.com The synthesis of such complexes often involves the reaction of the ligand with a metal salt in a suitable solvent. nih.govmdpi.com

Table 2: Mentioned Compounds

| Compound Name |

|---|

| (7-Fluoroquinolin-8-yl)methanol |

| 7-Fluoroquinoline-8-carbaldehyde |

| Pyridinium chlorochromate (PCC) |

| Dess-Martin periodinane (DMP) |

| Sodium borohydride (NaBH₄) |

| Acetic anhydride |

| Sodium hydride |

| 8-(Bromomethyl)-7-fluoroquinoline |

| Nitric acid |

| Sulfuric acid |

Structural Characteristics of Metal Complexes

Information regarding the crystallographic structure and detailed coordination chemistry of metal complexes involving the (7-Fluoroquinolin-8-yl)methanol scaffold is not available in the reviewed literature. Detailed research findings, including interactive data tables on bond lengths, angles, and coordination geometries, cannot be provided due to the absence of published studies on this specific topic.

Advanced Analytical and Spectroscopic Characterization in Research of 7 Fluoroquinolin 8 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy would be the cornerstone for the structural confirmation of (7-Fluoroquinolin-8-yl)methanol.

Proton (¹H) NMR Analysis

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals for the aromatic protons on the quinoline (B57606) core, a characteristic signal for the methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH), and a signal for the hydroxyl proton (-OH). The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electron-withdrawing effect of the fluorine atom and the substitution pattern on the ring. The protons on the hydroxymethyl group would likely appear as a singlet or a doublet depending on the coupling with the hydroxyl proton, which itself might be a broad singlet.

Carbon (¹³C) NMR Analysis

A ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. The spectrum would show distinct signals for each of the unique carbon atoms in the molecule. The carbon atoms directly bonded to the fluorine and the hydroxymethyl group would exhibit characteristic chemical shifts. The C-F coupling would be observable, providing further confirmation of the fluorine's position.

Fluorine (¹⁹F) NMR Analysis

¹⁹F NMR spectroscopy is a powerful tool for analyzing fluorinated compounds. For (7-Fluoroquinolin-8-yl)methanol, this technique would provide a specific signal for the fluorine atom at the C-7 position. The chemical shift of this signal would be indicative of the electronic environment around the fluorine atom.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy would be used to identify the key functional groups present in (7-Fluoroquinolin-8-yl)methanol. Characteristic absorption bands would be expected for the O-H stretch of the alcohol group (typically a broad band around 3200-3600 cm⁻¹), C-H stretches of the aromatic and methylene groups, C=C and C=N stretching vibrations of the quinoline ring (in the 1400-1600 cm⁻¹ region), and a C-F stretching vibration.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry would be employed to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide additional structural information. The molecular ion peak would confirm the compound's elemental composition. The fragmentation pattern would likely involve the loss of the hydroxymethyl group, the fluorine atom, or other small neutral molecules from the quinoline ring.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis spectroscopy would provide insights into the electronic transitions within the quinoline ring system. The absorption spectrum would be expected to show characteristic bands corresponding to π-π* transitions. The position and intensity of these bands would be influenced by the fluoro and hydroxymethyl substituents. Given that many quinoline derivatives are fluorescent, fluorescence spectroscopy could be used to characterize its emission properties, which are often sensitive to the molecular environment.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

As of the latest available data, specific crystallographic information for (7-Fluoroquinolin-8-yl)methanol, such as its crystal system, space group, and unit cell dimensions, is not publicly documented in peer-reviewed literature. The generation of such data would require the growth of a single crystal of the compound suitable for XRD analysis. The resulting data would be presented in a crystallographic information file (CIF) and would typically include the parameters listed in the interactive table below.

Interactive Data Table: Representative Crystallographic Data for a Quinoline Derivative

While specific data for (7-Fluoroquinolin-8-yl)methanol is not available, the following table illustrates the type of information that would be obtained from an XRD study of a similar crystalline organic compound.

| Parameter | Value (Illustrative) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.89 |

| b (Å) | 12.45 |

| c (Å) | 18.23 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1335.6 |

| Z | 4 |

| Density (calc) g/cm³ | 1.45 |

| R-factor (%) | 4.2 |

Note: The data in this table is for illustrative purposes only and does not represent the actual crystallographic data for (7-Fluoroquinolin-8-yl)methanol.

Thermal Analysis (e.g., TGA) for Material Stability

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they change with temperature. Thermogravimetric analysis (TGA), in particular, measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is crucial for determining the thermal stability and decomposition profile of a compound.

Detailed experimental data from the thermogravimetric analysis of (7-Fluoroquinolin-8-yl)methanol is not currently available in published scientific literature. A typical TGA experiment would reveal the temperatures at which the compound begins to decompose and the kinetics of its degradation. The resulting data provides insights into the material's stability and its suitability for applications where it might be exposed to elevated temperatures.

The findings from such an analysis would typically be presented in a data table summarizing the key thermal events.

Interactive Data Table: Representative TGA Data for a Fluoroaromatic Compound

This table provides an example of the kind of data that would be generated from a TGA study of a compound like (7-Fluoroquinolin-8-yl)methanol.

| Parameter | Value (Illustrative) |

| Onset of Decomposition (Tonset) | 250 °C |

| Temperature at Max Loss Rate | 275 °C |

| % Mass Loss (First Stage) | 45% |

| Residue at 600 °C | 10% |

Note: The data in this table is for illustrative purposes only and does not represent the actual thermal analysis data for (7-Fluoroquinolin-8-yl)methanol.

Computational and Theoretical Investigations of 7 Fluoroquinolin 8 Yl Methanol and Its Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory, Time-Dependent DFT) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in elucidating the electronic structure, stability, and reactivity of (7-Fluoroquinolin-8-yl)methanol and its analogues.

DFT is used to optimize the molecule's ground-state geometry, identifying the most stable three-dimensional arrangement of its atoms. For quinoline (B57606) derivatives, such as the analogue 2-Chloro-7-Methylquinoline-3-Carbaldehyde, calculations have shown that different conformers (e.g., trans and cis) can exist with varying stability. dergipark.org.tr For instance, the trans conformer of this analogue was found to be more stable than the cis form by 13.41 kJ mol⁻¹. dergipark.org.tr These calculations also provide insights into the distribution of electron density and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability.

Time-Dependent DFT (TD-DFT) extends these principles to study the molecule's excited states. nih.gov This is crucial for predicting spectroscopic properties, such as UV-Visible absorption spectra. researchgate.net By calculating the electronic transition energies from the ground state (S0) to various excited singlet states (S1, S2, etc.), researchers can understand how the molecule interacts with light. dergipark.org.tr For the analogue 2-Chloro-7-Methylquinoline-3-Carbaldehyde, TD-DFT calculations revealed that the most significant electronic transition for the trans form occurs from the ground state to the first excited state (S0→S1), corresponding to a HOMO to LUMO+1 transition with a calculated energy of 4.60 eV. dergipark.org.tr Such analyses help to characterize the nature of electronic excitations and their corresponding oscillator strengths, which determine the intensity of absorption bands. dergipark.org.tr

Table 1: Representative TD-DFT Calculation Results for a Quinoline Analogue (trans-2-Chloro-7-Methylquinoline-3-Carbaldehyde)

| Excited State | Major Orbital Contribution | Excitation Energy (eV) | Oscillator Strength (f) |

|---|---|---|---|

| S1 | HOMO -> LUMO+1 | 4.60 | 0.30 |

| S2 | HOMO -> LUMO | 3.75 | - |

| S3 | HOMO-2 -> LUMO | - | - |

Data derived from a theoretical study on a related quinoline derivative to illustrate the type of information obtained from TD-DFT calculations. dergipark.org.tr

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. jbcpm.com This method is central to structure-based drug design, helping to rationalize the biological activity of compounds and to screen virtual libraries for potential new drug candidates. jbcpm.com

For quinoline derivatives, docking simulations are frequently employed to investigate their interactions with specific biological targets. For example, in silico docking studies of novel fluoroquinoline analogues have been performed against bacterial and human enzymes to predict their antibacterial potential. researchgate.net In one such study, compounds were docked into the active site of E. coli DNA gyrase B, a key enzyme in bacterial DNA replication. The simulations predict the binding affinity, typically expressed as a negative score in kcal/mol (where a more negative value indicates stronger binding), and visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.net

These studies have shown that fluoroquinoline derivatives can achieve binding affinities comparable to or better than known inhibitors. researchgate.net The insights gained from the specific amino acid residues involved in the interaction are invaluable for designing new analogues with improved potency and selectivity.

Table 2: In Silico Molecular Docking Results for Fluoroquinoline Analogues against Bacterial and Human Targets

| Target Protein | Ligand | Binding Affinity (kcal/mol) |

|---|---|---|

| E. coli DNA Gyrase B | Fluoroquinoline Analogue 1 | -7.2 |

| E. coli DNA Gyrase B | Fluoroquinoline Analogue 2 | -7.0 |

| E. coli DNA Gyrase B | Fluoroquinoline Analogue 3 | -6.8 |

| Human Topoisomerase IIα | Fluoroquinoline Analogue 1 | -7.4 |

| Human Topoisomerase IIα | Fluoroquinoline Analogue 2 | -7.3 |

| Human Topoisomerase IIα | Fluoroquinoline Analogue 3 | -6.9 |

Data represents findings from a study on novel quinoline derivatives, illustrating typical binding affinity ranges. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scispace.com The fundamental principle is that the structural features and physicochemical properties of a molecule determine its activity. neliti.com

QSAR studies on quinoline derivatives have been conducted to predict their antibacterial, antifungal, and anti-HIV activities. neliti.comresearchgate.netnih.gov The process involves several key steps:

Data Set Compilation : A training set of quinoline analogues with known biological activities is assembled. neliti.com

Descriptor Calculation : A wide range of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecule's structure, including steric (e.g., molecular weight), electronic (e.g., dipole moment), and hydrophobic (e.g., cLogP) properties. neliti.comresearchgate.net

Model Generation : Statistical methods, most commonly linear regression analysis, are used to build a mathematical equation that relates a selection of descriptors to the observed biological activity. researchgate.net

Model Validation : The predictive power of the QSAR model is tested using an external set of compounds (a test set) not used in the model's creation. The correlation between the predicted and experimentally determined activities validates the model. scispace.comresearchgate.net

A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. scispace.comneliti.com For instance, QSAR models for 4-methyl-2-phenyl-quinoline derivatives have demonstrated that lipophilicity (cLogP) can be a significant factor influencing antifungal activity. neliti.com

Table 3: Common Molecular Descriptors Used in QSAR Studies of Quinoline Derivatives

| Descriptor Type | Example Descriptor | Property Represented |

|---|---|---|

| Steric/Topological | Total Molecular Weight (TMW) | Size of the molecule |

| Steric/Topological | Molar Refractivity (MR) | Molar volume and polarizability |

| Hydrophobic | Partition Coefficient (cLogP) | Lipophilicity/hydrophobicity |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability |

Table compiled from general principles and specific examples in QSAR studies on quinoline analogues. neliti.comresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations often focus on static, minimum-energy structures, molecules in biological systems are dynamic. Conformational analysis and Molecular Dynamics (MD) simulations are computational methods used to explore the flexibility of a molecule and the time-dependent behavior of a ligand-receptor complex. fraserlab.com

Conformational analysis aims to identify all possible low-energy shapes (conformers) that a molecule like (7-Fluoroquinolin-8-yl)methanol can adopt by rotating its single bonds. This is crucial as the biologically active conformation may not be the absolute lowest energy conformer.

Molecular Dynamics (MD) simulations provide a more detailed, atomistic view of molecular motions over time. biorxiv.org In an MD simulation, the forces on each atom are calculated, and Newton's laws of motion are used to simulate their movements over a series of small time steps. fraserlab.com When applied to a ligand-receptor complex obtained from molecular docking, MD simulations can:

Assess the stability of the binding pose over time.

Reveal conformational changes in both the ligand and the protein upon binding.

Provide a more accurate estimation of binding free energy by averaging over multiple conformations, often using methods like MM-PBSA or MM-GBSA (Molecular Mechanics with Poisson-Boltzmann or Generalized Born Surface Area). nih.gov

For example, MD simulations performed on imidazoquinoline derivatives (structurally related to quinolines) bound to Toll-like receptors (TLR7 and TLR8) have been used to understand the basis of their selective activity. nih.gov By calculating the binding free energies from the simulation trajectories, researchers could quantify the strength of the interaction and identify the key amino acid residues responsible for binding, noting that van der Waals interactions were the primary driving force. biorxiv.orgnih.gov Such simulations offer a dynamic picture that complements the static view from molecular docking. biorxiv.org

Table 4: Representative Binding Free Energy Calculations from MD Simulations of Imidazoquinoline Agonists

| Receptor | Ligand | Predicted Binding Free Energy (ΔG_bind, kcal/mol) |

|---|---|---|

| TLR7 | Agonist R (Resiquimod) | -44.21 |

| TLR7 | Agonist H | -50.50 |

| TLR8 | Agonist R (Resiquimod) | -39.55 |

| TLR8 | Agonist H | -42.09 |

Data from a study on imidazoquinoline analogues binding to TLRs, illustrating the application of MD with MM-GBSA to quantify binding affinity. nih.gov

Pre Clinical Biological Activity Studies and Mechanistic Insights of 7 Fluoroquinolin 8 Yl Methanol Derivatives

Research into Antimicrobial Properties

The antimicrobial potential of (7-Fluoroquinolin-8-yl)methanol derivatives has been explored against a range of bacterial and fungal pathogens. These investigations have been crucial in determining the spectrum of activity and the structural features necessary for antimicrobial efficacy.

Antibacterial Activity: In vitro Efficacy against Bacterial Strains

Substituted quinoline (B57606) and fluoroquinolone compounds have demonstrated notable in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. While specific studies on (7-Fluoroquinolin-8-yl)methanol derivatives are part of this broader class, the focus of published research has often been on modifications at other positions of the quinoline ring, particularly the C-7 position, which significantly influences the antibacterial spectrum and potency.

The primary mechanism of antibacterial action for many fluoroquinolone derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, these compounds trap the topoisomerase, leading to double-strand breaks in the bacterial chromosome and ultimately cell death. DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria. The dual targeting of both enzymes by some derivatives contributes to their broad-spectrum activity.

Structure-activity relationship (SAR) studies on quinolone derivatives have established several key features that determine their antibacterial potency. For the broader class of fluoroquinolones, the substituent at the C-7 position of the quinoline ring is a critical determinant of the spectrum and level of antibacterial activity. While specific SAR studies on (7-Fluoroquinolin-8-yl)methanol derivatives are not extensively detailed in available literature, general principles for quinolones suggest that the nature of the substituent can impact target enzyme affinity, bacterial cell wall penetration, and efflux pump recognition.

Antifungal Activity Investigations

Research into the antifungal properties of quinoline derivatives has also been undertaken. For instance, studies on substituted 2-methyl-8-quinolinols, which share a structural resemblance to the core of (7-Fluoroquinolin-8-yl)methanol, have shown that the introduction of halogen atoms can influence their fungitoxic activity. However, specific data on the antifungal efficacy of (7-Fluoroquinolin-8-yl)methanol derivatives against various fungal strains is not prominently available in the current body of scientific literature.

Research into Antimalarial Activity

The quinoline core is a well-established scaffold in the development of antimalarial drugs. Consequently, derivatives of (7-Fluoroquinolin-8-yl)methanol have been investigated for their potential to combat malaria-causing parasites of the Plasmodium genus.

In vitro and In vivo (non-human model) Studies against Plasmodium Species

While specific data on the antimalarial activity of (7-Fluoroquinolin-8-yl)methanol derivatives is limited, the broader class of quinoline-containing compounds continues to be a focal point of antimalarial drug discovery. In vitro assays are typically used to determine the inhibitory concentration against cultured Plasmodium falciparum strains, including those resistant to existing drugs. Promising candidates from these in vitro screens are then often advanced to in vivo studies using non-human models, such as mice infected with Plasmodium berghei, to assess their efficacy in a living organism. The development of novel quinoline derivatives remains a key strategy in the search for new treatments to overcome the challenge of antimalarial drug resistance.

Exploration of Antimalarial Mechanisms of Action

The antimalarial activity of quinoline-based drugs is a cornerstone of malaria chemotherapy. For derivatives of 8-aminoquinoline (B160924), such as those related to (7-Fluoroquinolin-8-yl)methanol, the proposed mechanisms of action are multifaceted. A primary mode of action is believed to be the interference with the parasite's mitochondrial functions. taylorandfrancis.comnih.gov Evidence suggests that these compounds can generate reactive oxygen species, leading to oxidative stress within the parasite. nih.gov This oxidative damage can disrupt critical processes, including the mitochondrial electron transport chain, which is vital for parasite survival, particularly for pyrimidine (B1678525) biosynthesis in the blood stage of Plasmodium falciparum. youtube.com

Another well-established mechanism for quinoline antimalarials is the inhibition of hemozoin formation. taylorandfrancis.com During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. nih.gov Quinoline derivatives are thought to accumulate in the parasite's acidic food vacuole and cap the growing hemozoin crystal, preventing further polymerization. nih.gov This leads to the buildup of toxic free heme, which ultimately lyses the parasite. youtube.com It is plausible that (7-Fluoroquinolin-8-yl)methanol derivatives share this mechanism, leveraging the quinoline core to disrupt this crucial detoxification pathway. Some studies on 8-aminoquinolines have also pointed towards the inhibition of vesicular transport and the enzyme dihydroorotate (B8406146) dehydrogenase as potential, albeit weaker, mechanisms of action. asm.org

Structure-Activity Relationships (SAR) in Antimalarial Quinolines

The therapeutic efficacy of quinoline-based antimalarials is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies on 8-aminoquinolines have provided valuable insights that can be extrapolated to (7-Fluoroquinolin-8-yl)methanol derivatives. The 8-amino group is a critical pharmacophore for antimalarial activity in this class of compounds. slideshare.net The nature of the substituent at this position significantly influences the drug's properties.

For 8-aminoquinolines, the presence of a 6-methoxy group, as seen in primaquine, is known to enhance activity. who.int Conversely, the introduction of substituents at the 7-position of the quinoline ring has generally been associated with a loss of activity. who.int However, the specific impact of a fluorine atom at this position, as in (7-Fluoroquinolin-8-yl)methanol, requires dedicated investigation, as fluorine substitution can significantly alter a molecule's electronic properties and metabolic stability. In some quinoline series, the introduction of a fluorine atom at the C6 position has been shown to improve antiplasmodial activity. nih.gov

The side chain attached to the 8-amino group also plays a crucial role. While the mechanism of action for 8-aminoquinolines is not fully elucidated, making SAR analysis somewhat speculative, it is clear that variations in the side chain can modulate efficacy and toxicity. who.int For instance, in a series of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols, increasing antimalarial potency was correlated with decreasing size and electron-donating capacity of substituents on the phenyl ring. nih.gov

Enzyme Inhibition and Modulation Studies

Phosphodiesterase 5 (PDE5) is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in various physiological processes. Inhibitors of PDE5 have found therapeutic applications beyond erectile dysfunction, with growing interest in their potential for treating conditions like Alzheimer's disease. nih.gov Research has shown that the quinoline scaffold is a viable starting point for the development of potent and selective PDE5 inhibitors. bohrium.com

In a study focused on synthesizing quinoline-based PDE5 inhibitors, it was demonstrated that substituents at the C-8 position of the quinoline ring could yield compounds with high potency, often in the low nanomolar range. nih.gov One particularly potent derivative, compound 7a from the study, which features a modified quinoline core, exhibited an IC₅₀ of 0.27 nM for PDE5. nih.gov This highlights the potential for developing (7-Fluoroquinolin-8-yl)methanol derivatives as PDE5 inhibitors, where the hydroxymethyl group at the 8-position could be a key interaction point within the enzyme's active site.

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs. Inhibition of these enzymes can lead to significant drug-drug interactions. Studies have shown that fluoroquinolone antibiotics, which share the quinoline core with (7-Fluoroquinolin-8-yl)methanol, can act as inhibitors of certain CYP450 isoforms.

Specifically, fluoroquinolones like ciprofloxacin (B1669076) and norfloxacin (B1679917) have been found to competitively inhibit CYP3A4 and CYP1A. nih.gov The inhibition constants (Ki) for the competitive inhibition of rat microsomal CYP3A2 by ciprofloxacin and norfloxacin were determined to be 2.0 mM and 2.3 mM, respectively. nih.gov In contrast, these compounds did not show significant inhibition of CYP2E1 and CYP4A1. nih.gov Other fluoroquinolones, such as caderofloxacin (B1257316) and antofloxacin, displayed negligible inhibitory effects on CYP1A2 and CYP2C9. nih.gov This suggests that (7-Fluoroquinolin-8-yl)methanol derivatives could potentially inhibit specific CYP450 enzymes, a factor that would be critical in their development as therapeutic agents. Some fluoroquinolones have also been identified as mechanism-based inhibitors of CYP3A4. researchgate.net

Table 1: Inhibitory Potential of Selected Fluoroquinolones on CYP450 Isoforms Data sourced from studies on various fluoroquinolone derivatives and may not be directly representative of (7-Fluoroquinolin-8-yl)methanol.

| Compound | CYP Isoform | Inhibition Type | IC50 / Ki |

| Ciprofloxacin | CYP3A4 | Competitive | Ki = 2.0 mM (rat) |

| Norfloxacin | CYP3A4 | Competitive | Ki = 2.3 mM (rat) |

| Ciprofloxacin | CYP1A2 | Weak Inhibition | IC50 = 135 µM |

| Levofloxacin | CYP2C9 | Weak Inhibition | IC50 = 210 µM |

Catechol-O-methyltransferase (COMT) is an enzyme involved in the degradation of catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine. scbt.com COMT inhibitors are used in the treatment of Parkinson's disease to enhance the bioavailability of levodopa. wikipedia.org Interestingly, recent research has identified 8-hydroxyquinolines as potent inhibitors of COMT, with a preference for the membrane-bound form of the enzyme (MB-COMT). nih.gov

In these studies, it was discovered that small substituents at the 7-position of the 8-hydroxyquinoline (B1678124) core could enhance metabolic stability without compromising the inhibitory potency. nih.gov An X-ray co-crystal structure revealed that these compounds chelate the magnesium ion in the active site of COMT, a mechanism similar to that of traditional catechol-based inhibitors. nih.gov Given that (7-Fluoroquinolin-8-yl)methanol shares the 8-substituted quinoline framework, it is plausible that its derivatives could also exhibit COMT inhibitory activity. Molecular docking studies have also suggested the potential for quinoline derivatives to act as COMT inhibitors. researchgate.netnih.gov

Antiproliferative and Anticancer Activity Research

Fluoroquinolone derivatives have emerged as a promising class of compounds with significant antiproliferative and anticancer activities. ekb.egbohrium.com Their mechanisms of action in cancer cells are thought to be analogous in some respects to their antibacterial effects, primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and segregation in eukaryotic cells. nih.gov This inhibition leads to DNA damage, cell cycle arrest, and ultimately, the induction of apoptosis (programmed cell death). nih.gov

A number of studies have demonstrated the potent cytotoxic effects of fluoroquinolone derivatives against a variety of cancer cell lines. For instance, certain ciprofloxacin and norfloxacin derivatives have shown greater anticancer potency than their parent compounds. nih.gov The introduction of different substituents on the quinoline ring can modulate this activity. Some derivatives have been shown to induce cell cycle arrest, particularly in the G2/M or S phases. nih.govnih.gov

The antiproliferative efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) values. The table below presents IC₅₀ values for some representative fluoroquinolone derivatives against various cancer cell lines, illustrating their potential as anticancer agents.

Table 2: Antiproliferative Activity of Selected Fluoroquinolone Derivatives Data is illustrative of the anticancer potential of the fluoroquinolone class and not specific to (7-Fluoroquinolin-8-yl)methanol.

| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) |

| Fluoroquinolone Derivative 4c | HOP-92 (Non-small cell lung cancer) | 2.37 |

| Fluoroquinolone Derivative 4c | SNB-75 (CNS cancer) | 2.38 |

| Fluoroquinolone Derivative 4c | RXF 393 (Renal cancer) | 2.21 |

| Fluoroquinolone Derivative 4c | BT-549 (Breast cancer) | 4.11 |

| Quinoline-cis vinyl triamide 6f | MCF-7 (Breast cancer) | 1.87 |

Evaluation in Cancer Cell Lines

Research into the anticancer potential of quinoline derivatives has revealed that structural modifications significantly influence their cytotoxic profiles. While direct studies on (7-Fluoroquinolin-8-yl)methanol derivatives are not extensively reported in the reviewed literature, related quinoline compounds have demonstrated notable activity against a panel of human cancer cell lines.

For instance, studies on 8-aminoquinoline (8-AQ) and 8-hydroxyquinoline (8-HQ) derivatives have provided insights into the potential of substituents at the C8 position to modulate anticancer activity. Glycoconjugates of 8-AQ have been evaluated for their ability to inhibit the proliferation of cancer cell lines such as the human colon carcinoma cell line HCT 116 and the human breast adenocarcinoma cell line MCF-7. nih.govmdpi.com One such 8-AQ glycoconjugate, compound 17, exhibited IC₅₀ values of 116.4 ± 5.9 µM and 78.1 ± 9.3 µM against HCT 116 and MCF-7 cells, respectively. nih.govmdpi.com Notably, the nitrogen-containing 8-AQ derivatives demonstrated greater inhibition of cancer cell proliferation compared to their oxygen-containing 8-HQ counterparts. nih.govmdpi.com

The sensitivity of cancer cells to compounds bearing the quinoline scaffold is a recurring observation. nih.govmdpi.com The addition of copper ions has been shown to significantly enhance the cytotoxic effects of certain quinoline glycoconjugates, particularly in the MCF-7 cell line, suggesting a potential role for metal chelation in their mechanism of action. mdpi.com

While these findings on related structures are informative, specific data on the cytotoxic activity of (7-Fluoroquinolin-8-yl)methanol derivatives against a broad panel of cancer cell lines is needed to fully assess their therapeutic potential.

Interactive Table: Cytotoxicity of Selected 8-Substituted Quinoline Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 8-AQ Glycoconjugate 17 | HCT 116 | 116.4 ± 5.9 | nih.govmdpi.com |

| 8-AQ Glycoconjugate 17 | MCF-7 | 78.1 ± 9.3 | nih.govmdpi.com |

| 8-AQ Derivative 19 | HCT 116 | 687.8 ± 35.7 | nih.govmdpi.com |

| 8-AQ Derivative 19 | MCF-7 | 116.4 ± 2.7 | nih.govmdpi.com |

| 8-AQ Derivative 20 | HCT 116 | 329.2 ± 5.4 | nih.govmdpi.com |

| 8-AQ Derivative 20 | MCF-7 | 149.6 ± 1.8 | nih.govmdpi.com |

Mechanistic Exploration of Cytotoxicity

The mechanisms through which quinoline derivatives exert their cytotoxic effects are multifaceted and appear to be highly dependent on their specific structural features. For various quinoline analogs, proposed mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of key cellular enzymes.

In the context of 8-substituted quinolines, the ability to chelate metal ions, such as copper, appears to be a significant factor in their cytotoxicity. The enhanced anticancer activity of 8-AQ glycoconjugates in the presence of copper ions points towards a mechanism that may involve the generation of reactive oxygen species (ROS) or the inhibition of metalloenzymes crucial for cancer cell survival. mdpi.com

While direct mechanistic studies on (7-Fluoroquinolin-8-yl)methanol derivatives are not available in the reviewed literature, the broader class of quinolones has been shown to target eukaryotic topoisomerase II, leading to DNA damage and subsequent cell death. This mechanism is distinct from their antibacterial action, which primarily involves bacterial DNA gyrase. The observation of strong antiproliferative and weak antibacterial activities in some fluoroquinolone series supports the hypothesis of eukaryotic topoisomerase II inhibition as a primary mode of anticancer action.

Further investigation is required to elucidate the specific molecular targets and signaling pathways affected by (7-Fluoroquinolin-8-yl)methanol derivatives to fully understand their cytotoxic mechanism.

Structure-Activity Relationships (SAR) for Antiproliferative Efficacy

The exploration of structure-activity relationships (SAR) is crucial for the rational design of more potent and selective anticancer agents. For quinoline-based compounds, several structural features have been identified as key determinants of their antiproliferative efficacy.

Studies on lipophilic fluoroquinolone derivatives have indicated that increased lipophilicity can correlate with enhanced activity. Specific substitutions at various positions on the quinoline ring have been shown to be essential for strong antiproliferative effects. For example, in one series of fluoroquinolones, a p-halogenated aniline (B41778), an N1-Butyl group, a 3-COOH group, and an 8-NH2 group were all identified as critical for potent activity. The role of the C-8 amino group, as part of an ethylene (B1197577) diamine chelator bridge, was highlighted as a novel and essential requirement for the antiproliferative activity of these particular fluoroquinolones.

In the case of 8-aminoquinoline and 8-hydroxyquinoline derivatives, the simple replacement of the hydroxyl group at the C8 position with an amino group significantly alters cytotoxicity, with the amino derivatives showing improved selectivity for cancer cells. nih.govmdpi.com This underscores the critical role of the substituent at this position in defining the biological activity profile.

For the specific scaffold of (7-Fluoroquinolin-8-yl)methanol, systematic modifications would be necessary to establish a clear SAR. Key areas for investigation would include:

The effect of the fluorine atom at the C7 position: Fluorine substitution can significantly alter the electronic properties and metabolic stability of a molecule.

Derivatization of the C8-methanol group: Esterification, etherification, or replacement of the hydroxyl group with other functional groups could modulate lipophilicity, hydrogen bonding capacity, and interaction with biological targets.

A comprehensive SAR study would be instrumental in optimizing the (7-Fluoroquinolin-8-yl)methanol scaffold to develop novel and effective antiproliferative agents.

Applications of 7 Fluoroquinolin 8 Yl Methanol and Analogues in Advanced Synthetic Chemistry

Role as Versatile Building Blocks for Heterocyclic Scaffolds

The quinoline (B57606) ring system is a prevalent motif in numerous biologically active compounds and functional materials. The presence of a fluorine atom at the 7-position and a hydroxymethyl group at the 8-position of (7-fluoroquinolin-8-yl)methanol provides multiple reaction sites for elaboration into more complex heterocyclic structures. The hydroxyl group can be readily converted into various functional groups, such as halides or tosylates, to facilitate nucleophilic substitution reactions. Furthermore, the quinoline nitrogen can be quaternized or the aromatic ring can undergo electrophilic substitution, although the fluorine atom can influence the regioselectivity of such reactions.

While specific examples detailing the use of (7-fluoroquinolin-8-yl)methanol in the synthesis of fused heterocyclic systems are not extensively documented in publicly available literature, the reactivity of analogous 8-(hydroxymethyl)quinolines suggests its potential in constructing novel polycyclic frameworks. For instance, intramolecular cyclization reactions starting from derivatives of 8-(hydroxymethyl)quinolines are a known strategy for accessing fused ring systems. The fluorine substituent in (7-fluoroquinolin-8-yl)methanol can be expected to modulate the electronic properties and reactivity of the quinoline core, potentially leading to new and unique heterocyclic scaffolds.

Intermediates in the Synthesis of Complex Natural Products and Pharmaceuticals

The quinoline core is a key structural component in a wide array of natural products and pharmaceutical agents, exhibiting diverse biological activities including antimalarial, anticancer, and antibacterial properties. rsc.org The functional group handles on (7-fluoroquinolin-8-yl)methanol make it an attractive intermediate for the synthesis of complex, biologically active molecules. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing a key C1 building block for further carbon-carbon or carbon-heteroatom bond formations.

Although direct incorporation of the (7-fluoroquinolin-8-yl)methanol moiety into a complex natural product has not been prominently reported, the synthetic strategies employed for other functionalized quinolines highlight its potential. For example, the synthesis of various quinoline-based drugs often involves the coupling of a functionalized quinoline core with other molecular fragments. The fluorine atom in (7-fluoroquinolin-8-yl)methanol can enhance the metabolic stability and bioavailability of the final pharmaceutical product, a common strategy in medicinal chemistry known as "fluorine scanning."

| Compound Name | CAS Number |

| (7-Fluoroquinolin-8-yl)methanol | 1540095-36-0 |

| Quinine | 130-95-0 |

| Chloroquine (B1663885) | 54-05-7 |

| Mefloquine | 53230-10-7 |

Ligands in Catalysis and Coordination Chemistry

The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxymethyl group in (7-fluoroquinolin-8-yl)methanol can act as a bidentate ligand, capable of coordinating with various metal centers. The resulting metal complexes can exhibit interesting catalytic properties or serve as functional materials in areas such as organic light-emitting diodes (OLEDs). The fluorine substituent can influence the electronic properties of the ligand, thereby tuning the catalytic activity and stability of the corresponding metal complex.

Emerging Research Frontiers and Future Perspectives on 7 Fluoroquinolin 8 Yl Methanol Research

Development of Novel Fluorination Methodologies

The precise introduction of fluorine into a heterocyclic ring system like quinoline (B57606) is a significant chemical challenge. The properties of the final compound are highly dependent on the location of the fluorine atom. researchgate.net Historically, the synthesis of fluorinated quinolines involved multi-step processes that were often inefficient and lacked regioselectivity. researchgate.netnih.gov However, recent advancements in synthetic organic chemistry are paving the way for more direct and efficient methods applicable to the synthesis of molecules like (7-Fluoroquinolin-8-yl)methanol.

Modern approaches are increasingly focused on direct C–H fluorination, which avoids the need for pre-functionalized starting materials, thereby shortening synthetic routes. nih.govacs.org These methods can be broadly categorized into electrophilic and nucleophilic fluorination.

Electrophilic Fluorination: Reagents such as N-fluorobenzensulfonimide (NFSI) have been used for the electrophilic fluorination of quinoline derivatives. researchgate.net However, direct fluorination of the quinoline core can lead to a mixture of isomers (5-fluoro, 6-fluoro, 8-fluoro, and 5,8-difluoro derivatives), posing significant purification challenges. researchgate.net

Nucleophilic Fluorination: This strategy is often difficult for electron-deficient systems like azaarenes because the intermediate formed after fluoride (B91410) attack tends to revert to the starting material rather than eliminating a hydride to form the desired product. acs.org Recent breakthroughs, however, describe a concerted nucleophilic aromatic substitution strategy that bypasses this problematic intermediate, enabling the successful nucleophilic C-H fluorination of quinolines. acs.org

Transition Metal-Catalyzed Fluorination: Palladium-catalyzed methods are emerging as a powerful tool for the C-H fluorination of aromatic compounds using mild electrophilic fluorinating reagents. acs.org Another innovative approach involves using a copper catalyst to facilitate the insertion of a difluorocarbene species, which could be adapted for creating related fluorinated heterocycles. sciencedaily.com

A team of researchers has recently developed a method for the direct introduction of fluorine atoms into complex carboxylic acid molecules by activating a typically unreactive carbon-hydrogen bond with a palladium catalyst. idw-online.de Such catalyst and reagent co-design strategies represent a promising frontier for selectively synthesizing complex fluorinated molecules like (7-Fluoroquinolin-8-yl)methanol. idw-online.de

Table 1: Comparison of Modern Fluorination Strategies for Quinoline Scaffolds

| Methodology | General Principle | Advantages | Challenges |

|---|---|---|---|

| Direct Electrophilic C-H Fluorination | Uses reagents like NFSI to directly substitute a hydrogen atom with fluorine. researchgate.net | Atom-economical; avoids pre-functionalization. | Often suffers from poor regioselectivity, leading to mixtures of isomers. researchgate.net |

| Concerted Nucleophilic Fluorination | A chain process involving an asynchronous transfer of a fluoride ion, an electron, and a proton (F⁻-e⁻-H⁺). acs.org | Overcomes the high barrier of traditional nucleophilic aromatic substitution for azaarenes. acs.org | Requires specific reaction conditions, often involving photochemistry. acs.org |

| Palladium-Catalyzed C-H Fluorination | A palladium catalyst activates a C-H bond, facilitating its reaction with a mild fluorinating agent. acs.org | High efficiency and potential for regioselectivity through the use of directing groups. | Catalyst cost and removal from the final product can be concerns. |

| Decarboxylative Fluorination | A carboxylic acid group is replaced with a fluorine-containing substituent. nih.gov | Utilizes readily available carboxylic acid starting materials; applicable to sp³-rich systems. nih.gov | Requires the initial presence of a carboxyl group at the desired position. |

Strategies for Overcoming Drug Resistance in Medicinal Chemistry

Fluoroquinolones as a class are synthetic antibacterial agents that act by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination. rxlist.compressbooks.pub The rapid rise of antimicrobial resistance among both community and hospital-acquired pathogens has severely limited the effectiveness of many existing antibiotics. nih.gov Infections caused by drug-resistant bacteria, such as certain strains of Streptococcus pneumoniae and Enterobacteriaceae, are now treatable by only a few classes of antibacterials, including fluoroquinolones. nih.gov

The development of new quinoline derivatives is a key strategy to combat this growing threat. Bacterial resistance to fluoroquinolones often arises from mutations in the genes encoding the target enzymes (gyrA and parC), which reduces the drug's binding affinity, or through the expression of efflux pumps that actively remove the drug from the bacterial cell.

Structural modification of the quinoline scaffold is a proven approach to restore or enhance activity against resistant strains. Key strategies include:

Altering Enzyme Interaction: Introducing substituents at various positions on the quinoline ring can create new interactions with the target enzymes or overcome the structural changes caused by resistance mutations. The specific placement of a fluorine atom at the C-7 position and a methanol (B129727) group at the C-8 position in (7-Fluoroquinolin-8-yl)methanol represents a unique substitution pattern that could potentially exhibit an altered and more favorable interaction profile with resistant bacterial topoisomerases.

Evading Efflux Pumps: Modifying the physicochemical properties of the molecule, such as lipophilicity and charge distribution, can reduce its recognition by bacterial efflux pumps. The introduction of the hydroxyl group in (7-Fluoroquinolin-8-yl)methanol could impact its polarity and hydrogen bonding capacity, potentially affecting its susceptibility to efflux.

Hybridization: A promising strategy involves creating hybrid molecules by combining the quinoline pharmacophore with other biologically active moieties. nih.gov This can lead to dual-action drug candidates that act on multiple targets simultaneously, reducing the likelihood of resistance development. nih.govsemanticscholar.org

Research into (7-Fluoroquinolin-8-yl)methanol and its analogs is therefore a critical step in the ongoing effort to develop next-generation antibiotics that can effectively treat infections caused by multi-drug resistant pathogens.

Integration of Computational and Experimental Approaches in Drug Discovery

The design and discovery of new therapeutic agents have been revolutionized by the integration of computational methods with traditional experimental synthesis and testing. semanticscholar.orgresearchgate.net This synergistic approach, often referred to as computer-aided drug design (CADD), significantly accelerates the identification and optimization of lead compounds. benthamscience.com For quinoline derivatives like (7-Fluoroquinolin-8-yl)methanol, these in silico techniques are invaluable.

The typical workflow involves several key stages:

3D-QSAR (Quantitative Structure-Activity Relationship): This method establishes a mathematical relationship between the three-dimensional properties of a series of molecules and their biological activity. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) are used to analyze the steric and electrostatic fields of molecules to predict the activity of novel, unsynthesized compounds. nih.gov By analyzing the contour maps generated by these models, researchers can identify which structural features are beneficial or detrimental to activity, guiding the design of more potent derivatives.

Molecular Docking: This computational process predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a target receptor or enzyme. semanticscholar.org For (7-Fluoroquinolin-8-yl)methanol, docking studies would involve placing the molecule into the binding pocket of bacterial DNA gyrase or topoisomerase IV to predict its binding energy and key interactions with amino acid residues. This provides insight into the molecule's potential mechanism of action at an atomic level. researchgate.net

Virtual Screening: Large libraries of virtual compounds can be rapidly screened against a biological target using docking and other computational filters. This allows researchers to prioritize a smaller, more manageable number of promising candidates for actual synthesis and experimental testing, saving significant time and resources.

ADME-Tox Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of a molecule. nih.gov This early assessment of "drug-likeness" helps to eliminate candidates that are likely to fail in later stages of development due to poor pharmacokinetic profiles or toxicity.

By using these computational tools, researchers can rationally design novel quinoline derivatives, like analogs of (7-Fluoroquinolin-8-yl)methanol, with improved potency, selectivity, and pharmacokinetic properties before committing to their synthesis. semanticscholar.orgnih.gov

Table 2: Role of Computational Techniques in Quinoline Drug Discovery

| Technique | Application | Outcome for (7-Fluoroquinolin-8-yl)methanol Research |

|---|---|---|

| 3D-QSAR / CoMFA | Correlates 3D structural properties with biological activity to guide lead optimization. nih.gov | Predicts the biological activity of new analogs; identifies key structural sites for modification to enhance potency. nih.gov |

| Molecular Docking | Predicts the binding mode and affinity of a ligand within a protein's active site. semanticscholar.org | Elucidates how the compound interacts with target enzymes (e.g., DNA gyrase), explaining its mechanism of action. researchgate.net |

| Molecular Dynamics (MD) Simulation | Simulates the movement of the ligand-protein complex over time in a biological environment. nih.gov | Assesses the stability of the predicted binding pose and flexibility of the active site. |

| ADME-Tox Prediction | In silico prediction of a compound's pharmacokinetic and toxicity profile. nih.gov | Provides an early-stage filter for drug-likeness, helping to prioritize compounds with favorable properties for synthesis. |

Exploration of New Therapeutic Areas

While the fluoroquinolone class is most famous for its antibacterial effects rxlist.comdrugs.com, the versatile quinoline scaffold is a privileged structure found in drugs with a wide range of pharmacological activities. nih.gov This suggests that the therapeutic potential of (7-Fluoroquinolin-8-yl)methanol and its derivatives may extend far beyond treating bacterial infections.

Future research should focus on screening this compound and its analogs in other therapeutic areas:

Anticancer Activity: Numerous quinoline derivatives have been investigated and developed as potent anticancer agents. semanticscholar.orgresearchgate.net They can exert their effects through various mechanisms, including the inhibition of protein kinases, cell cycle arrest, and induction of apoptosis. researchgate.net The specific substitution pattern of (7-Fluoroquinolin-8-yl)methanol could make it a candidate for targeting specific kinases or other proteins implicated in cancer.

Antimalarial Activity: The quinoline ring is the core of famous antimalarial drugs like chloroquine (B1663885) and primaquine. nih.govdurham.ac.uk The emergence of drug-resistant malaria parasites necessitates a continuous search for new chemical entities. The unique electronic and steric properties conferred by the fluorine and methanol groups could lead to novel antimalarial candidates.

Antiviral and Antifungal Properties: The broad biological activity of quinolines includes reports of antiviral and antifungal efficacy. nih.gov Screening (7-Fluoroquinolin-8-yl)methanol against a panel of viruses and fungi could uncover new leads for infectious diseases that are not bacterial in origin.

Neurodegenerative Diseases: Some quinoline derivatives have been explored for the treatment of conditions like Alzheimer's disease. brieflands.com Exploring the neuropharmacological profile of (7-Fluoroquinolin-8-yl)methanol could open up entirely new avenues for its application in central nervous system disorders.

The exploration of (7-Fluoroquinolin-8-yl)methanol in these diverse therapeutic areas, supported by the computational and synthetic strategies outlined above, represents a significant frontier in leveraging this promising chemical scaffold for the development of future medicines.

Q & A

Q. What are the best practices for resolving contradictions between experimental and theoretical data in quinoline methanol derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.